molecular formula C13H19NO3 B14842020 2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide

2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide

Cat. No.: B14842020
M. Wt: 237.29 g/mol
InChI Key: FAAMFCKVHRJYBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide is an organic compound with the molecular formula C13H19NO3 and a molecular weight of 237.297 g/mol . This compound is characterized by the presence of a tert-butoxy group, a hydroxy group, and a dimethylbenzamide moiety, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide typically involves the reaction of 4-hydroxy-N,N-dimethylbenzamide with tert-butyl alcohol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to facilitate the formation of the tert-butoxy group .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group in the benzamide moiety can be reduced to form an amine.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

    Oxidation: Formation of 2-tert-butoxy-4-oxo-N,N-dimethylbenzamide.

    Reduction: Formation of 2-tert-butoxy-4-hydroxy-N,N-dimethylbenzylamine.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the tert-butoxy group can enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes. The dimethylbenzamide moiety can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-N,N-dimethylbenzamide: Lacks the tert-butoxy group, making it less lipophilic.

    2-Tert-butoxy-4-oxo-N,N-dimethylbenzamide: Contains a carbonyl group instead of a hydroxy group.

    2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzylamine: Contains an amine group instead of a benzamide moiety.

Uniqueness

2-Tert-butoxy-4-hydroxy-N,N-dimethylbenzamide is unique due to the presence of both the tert-butoxy and hydroxy groups, which confer distinct chemical and physical properties.

Properties

Molecular Formula

C13H19NO3

Molecular Weight

237.29 g/mol

IUPAC Name

4-hydroxy-N,N-dimethyl-2-[(2-methylpropan-2-yl)oxy]benzamide

InChI

InChI=1S/C13H19NO3/c1-13(2,3)17-11-8-9(15)6-7-10(11)12(16)14(4)5/h6-8,15H,1-5H3

InChI Key

FAAMFCKVHRJYBN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=CC(=C1)O)C(=O)N(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.